![molecular formula C22H24N4O2S B11456735 N,N-diethyl-8-(furan-2-yl)-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11456735.png)
N,N-diethyl-8-(furan-2-yl)-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
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Overview
Description
N,N-diethyl-8-(furan-2-yl)-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine is a complex organic compound with a unique structure that includes a furan ring, multiple nitrogen atoms, and a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-8-(furan-2-yl)-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine typically involves multiple steps, including the formation of the furan ring, the introduction of the nitrogen and sulfur atoms, and the final assembly of the tetracyclic structure. Common reagents used in these reactions include diethylamine, furan-2-carbaldehyde, and various sulfur and nitrogen sources. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-8-(furan-2-yl)-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrogen atoms can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various substituted furan derivatives, amine derivatives, and halogenated compounds. These products can be further utilized in different applications, including pharmaceuticals and agrochemicals.
Scientific Research Applications
N,N-diethyl-8-(furan-2-yl)-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and catalysts.
Mechanism of Action
The mechanism of action of N,N-diethyl-8-(furan-2-yl)-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death through apoptosis or other mechanisms .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A simpler furan derivative used as a flavoring agent.
Disilane-bridged architectures: Compounds with unique electronic properties due to the presence of Si-Si bonds.
Ethyl acetoacetate: A compound that undergoes keto-enol tautomerism and is used in various chemical reactions.
Uniqueness
N,N-diethyl-8-(furan-2-yl)-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine is unique due to its complex tetracyclic structure, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C22H24N4O2S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N,N-diethyl-8-(furan-2-yl)-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine |
InChI |
InChI=1S/C22H24N4O2S/c1-5-26(6-2)20-19-18(23-12-24-20)16-13-10-22(3,4)28-11-14(13)17(25-21(16)29-19)15-8-7-9-27-15/h7-9,12H,5-6,10-11H2,1-4H3 |
InChI Key |
BXWBHRNYYAXNPW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1SC3=C2C4=C(COC(C4)(C)C)C(=N3)C5=CC=CO5 |
Origin of Product |
United States |
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